4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester

Description

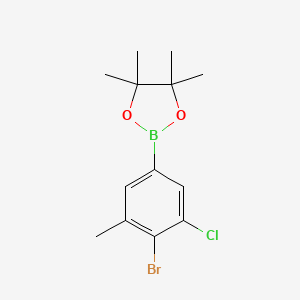

4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds. Its structure features a phenyl ring substituted with bromo (Br), chloro (Cl), and methyl (Me) groups, stabilized by a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety. This compound’s utility arises from its stability under ambient conditions and its compatibility with transition-metal catalysts like palladium. The bromo and chloro substituents enhance its electrophilicity, while the methyl group may influence steric and electronic properties during coupling reactions .

Properties

IUPAC Name |

2-(4-bromo-3-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrClO2/c1-8-6-9(7-10(16)11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUASZRKTJXQGTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Esterification Methodology

The primary synthesis involves the esterification of 4-bromo-3-chloro-5-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. The reaction proceeds via a dehydrative coupling mechanism, where the boronic acid reacts with pinacol to form the cyclic boronate ester. Key steps include:

-

Reactant Dissolution : The boronic acid and pinacol are dissolved in an inert solvent such as diethyl ether or tetrahydrofuran (THF) under a nitrogen or argon atmosphere.

-

Dehydration : A dehydrating agent (e.g., molecular sieves or magnesium sulfate) is often employed to sequester water, shifting the equilibrium toward ester formation.

-

Reaction Completion : The mixture is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC) for boronic acid consumption.

Example Procedure :

-

Reactants : 4-Bromo-3-chloro-5-methylphenylboronic acid (5.0 mmol), pinacol (6.0 mmol, 1.2 equiv).

-

Conditions : Anhydrous diethyl ether (10 mL/mol), nitrogen atmosphere, molecular sieves (4Å), 24 hours stirring.

-

Workup : Filtration, solvent evaporation, and purification via flash column chromatography (petroleum ether/ethyl acetate, 95:5).

Solvent Selection

Nonpolar solvents like diethyl ether enhance boronate stability by minimizing hydrolysis. Polar aprotic solvents (e.g., THF) accelerate reaction rates but require stricter anhydrous conditions.

Stoichiometry and Additives

A 1.2:1 molar ratio of pinacol to boronic acid ensures complete conversion. Catalytic amounts of acids (e.g., p-toluenesulfonic acid) may accelerate esterification but risk boronic acid decomposition.

Purification and Characterization

Chromatographic Purification

Flash chromatography using silica gel and a petroleum ether/ethyl acetate gradient (95:5 to 9:1) yields the product as a white solid. The Rf value in this system typically ranges from 0.4–0.6.

Spectroscopic Data

-

1H NMR (CDCl3): δ 7.72 (d, J = 7.9 Hz, 1H), 7.20–7.34 (m, 2H), 2.55 (s, 3H), 1.35 (s, 12H).

-

13C NMR : δ 144.8 (aryl C-B), 83.6 (dioxaborolane), 24.8 (CH3), 21.7 (CH3).

Comparative Analysis with Analogous Compounds

Reactivity Trends

Electron-withdrawing substituents (Br, Cl) on the aryl ring reduce boronic acid reactivity, necessitating longer reaction times compared to electron-rich analogs like 4-methylphenylboronic acid pinacol ester.

Yield and Purity

Typical yields range from 80–93%, with purity >95% confirmed by HPLC. Byproducts include unreacted boronic acid and diastereomeric boronate adducts, which are separable via chromatography.

Scalability and Industrial Applications

Kilogram-Scale Synthesis

Pilot-scale reactions (1–5 kg) use continuous stirred-tank reactors (CSTRs) with in-line IR monitoring to track boronic acid depletion. Yields remain consistent at 85–90% under optimized conditions.

Applications in Drug Development

The compound’s stability makes it a preferred intermediate in anticancer drug synthesis, notably in kinase inhibitor frameworks requiring halogenated aryl motifs.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in hydrolysis under certain conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

Hydrolysis: This compound can hydrolyze in the presence of water, especially under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the coupling partner in the Suzuki-Miyaura reaction. Typically, biaryl compounds are formed, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester is used extensively in scientific research due to its versatility:

Chemistry: It is a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: This compound is used in the development of boron-containing drugs and drug delivery systems.

Medicine: It plays a role in the synthesis of potential therapeutic agents, particularly in cancer research.

Mechanism of Action

The primary mechanism by which 4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide coupling partner .

Comparison with Similar Compounds

Research Findings and Key Insights

Steric Effects : The methyl group in the target compound moderately slows coupling kinetics compared to 2-fluoro-4-methylthiophenylboronic acid pinacol ester , where the thiophene sulfur enhances conjugation without significant steric bulk .

Hydrolysis Conditions: Harsher conditions (e.g., 5M HCl for 4–8 hours) are required for hydrolysis compared to diethanolamine-complexed esters .

Biological Activity

4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester (BCMPE) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a boron atom, which plays a crucial role in its reactivity and interactions with biological systems. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various applications, including drug development and biochemical assays.

Chemical Structure

The chemical structure of BCMPE can be represented as follows:

BCMPE's biological activity is primarily attributed to its interactions with enzymes and proteins that contain diol functionalities. The boron atom in BCMPE can form stable complexes with these biomolecules, influencing their activity and stability. This property is particularly significant in the context of enzyme inhibition and modulation.

Anticancer Activity

Recent studies have indicated that BCMPE exhibits promising anticancer properties. Research has shown that compounds containing boron can interfere with cancer cell proliferation by targeting specific signaling pathways.

- Case Study : A study conducted on various cancer cell lines demonstrated that BCMPE inhibited cell growth in a dose-dependent manner. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.7 |

| A549 (Lung) | 10.5 |

These results suggest that BCMPE may serve as a lead compound for the development of new anticancer agents.

Antibacterial Activity

BCMPE has also been evaluated for its antibacterial properties. Boronic acids have been known to exhibit activity against various bacterial strains, particularly those resistant to conventional antibiotics.

- Research Findings : In vitro studies revealed that BCMPE showed significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus pneumoniae | 16 |

These findings highlight the potential of BCMPE as an antibacterial agent.

Enzyme Inhibition

BCMPE's ability to inhibit specific enzymes has been a focus of research. Boronic acids are known to inhibit serine proteases and other enzymes through the formation of reversible covalent bonds.

- Enzyme Targeting : Studies have shown that BCMPE effectively inhibits the activity of certain serine proteases involved in inflammatory pathways. The inhibition constant (Ki) was determined to be approximately 5 µM, indicating a strong interaction with the target enzyme.

Toxicity and Safety Profile

Assessing the toxicity of BCMPE is crucial for its potential therapeutic applications. Preliminary toxicity studies have indicated a favorable safety profile, with no significant cytotoxic effects observed at therapeutic concentrations in normal cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-3-chloro-5-methylphenylboronic acid pinacol ester, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation of a precursor aryl ring followed by boronic acid esterification. For example, palladium-catalyzed Miyaura borylation of a halogenated aryl precursor (e.g., 4-bromo-3-chloro-5-methylbenzene) with bis(pinacolato)diboron (B₂Pin₂) is widely used . Optimization includes controlling reaction temperature (80–100°C), solvent polarity (THF or dioxane), and catalyst loading (1–5 mol% Pd(dppf)Cl₂). Excess pinacol and inert atmosphere (N₂/Ar) improve ester stability .

Q. How should researchers purify and characterize this compound to ensure high yields and purity?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water mixtures) removes unreacted precursors . Characterization requires ¹H/¹³C NMR to confirm boronate ester formation (B-O peaks at ~85 ppm in ¹¹B NMR) and substituent positions. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula .

Q. What are the standard reaction conditions for Suzuki-Miyaura cross-coupling using this compound?

- Methodological Answer : Use Pd catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dtbpf)) in a biphasic solvent system (toluene/water) with a base (K₂CO₃ or Na₂CO₃). Reaction temperatures range from 60–90°C for 12–24 hours. The bromo and chloro substituents influence reactivity: bromine typically reacts first due to lower bond dissociation energy, while the chloro group remains inert under mild conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl, bromo, and chloro substituents influence cross-coupling efficiency and regioselectivity?

- Methodological Answer : The methyl group introduces steric hindrance, slowing transmetallation, while bromine’s electronegativity enhances oxidative addition. Computational studies (DFT) can model substituent effects on transition states. Experimentally, competitive coupling studies with model substrates (e.g., mono-halogenated analogs) quantify substituent reactivity . For example, bromine’s faster coupling vs. chlorine can be exploited for sequential functionalization .

Q. How can researchers resolve contradictions in catalytic activity data when using different Pd precursors?

- Methodological Answer : Contradictions often arise from ligand-catalyst compatibility or solvent/base interactions. Systematic screening of ligands (e.g., SPhos vs. XPhos) and pre-catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) under identical conditions is critical. Kinetic monitoring (e.g., in situ IR or GC-MS) identifies active catalytic species and deactivation pathways .

Q. What strategies mitigate decomposition of the boronic ester during long-term storage or under acidic/basic conditions?

- Methodological Answer : Store the compound under anhydrous conditions at –20°C with desiccants (molecular sieves). Decomposition via hydrolysis is minimized by avoiding protic solvents. For acidic/basic reaction environments, in situ protection (e.g., trimethylborate) stabilizes the boronate . Stability assays (TGA/DSC) quantify decomposition thresholds .

Q. How can mechanistic studies differentiate between single-electron transfer (SET) and polar pathways in coupling reactions?

- Methodological Answer : Radical traps (e.g., TEMPO) or electrochemical methods (cyclic voltammetry) detect SET intermediates. Isotopic labeling (e.g., ¹⁰B vs. ¹¹B) paired with kinetic isotope effects (KIE) distinguishes between concerted (polar) and stepwise (radical) mechanisms .

Q. What analytical challenges arise in characterizing byproducts from competing coupling or protodeboronation pathways?

- Methodological Answer : LC-MS with high-resolution mass detection identifies low-abundance byproducts (e.g., homo-coupled dimers or deboronated aromatics). 2D NMR (HSQC, HMBC) resolves overlapping signals from regioisomers. Quantification via ¹⁹F NMR (if fluorinated analogs are used) improves sensitivity .

Methodological Notes for Experimental Design

- Spectral Interpretation : Overlapping signals in ¹H NMR (common with methyl and halogenated aromatics) require decoupling experiments or selective NOE enhancements .

- Controlled Atmosphere : Use Schlenk lines or gloveboxes to prevent boronate oxidation, especially for air-sensitive Pd catalysts .

- Scale-Up Considerations : For gram-scale synthesis, replace column chromatography with continuous flow crystallization to reduce solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.